4-butyl-N-(3,5-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
4-butyl-N-(3,5-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(3,5-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazine core, followed by the introduction of the butyl and dimethylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(3,5-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-butyl-N-(3,5-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-(3,5-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-(3,5-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide
- 3-butyl-N-(3,5-dimethylphenyl)-4-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide
- 4-butyl-N-(3,5-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-6-carboxamide
Uniqueness
4-butyl-N-(3,5-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific structural features, such as the position of the butyl and dimethylphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H25N3O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-butyl-N-(3,5-dimethylphenyl)-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-5-6-9-24-16(4)23-28(26,27)20-13-17(7-8-19(20)24)21(25)22-18-11-14(2)10-15(3)12-18/h7-8,10-13H,5-6,9H2,1-4H3,(H,22,25) |
InChI Key |
RSJXRKQSUKKQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
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